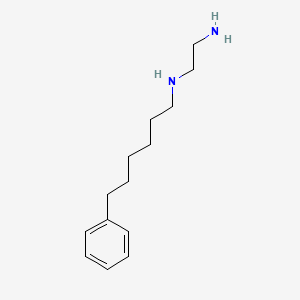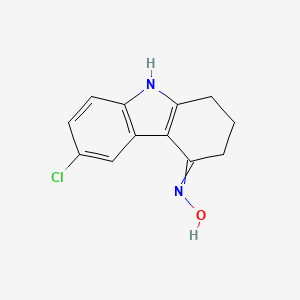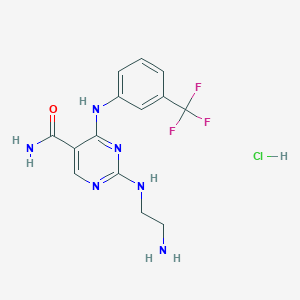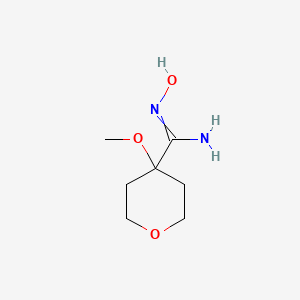![molecular formula C10H8FN3O B11819932 N-[(3-fluoro-4-imidazol-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B11819932.png)
N-[(3-fluoro-4-imidazol-1-ylphenyl)methylidene]hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-fluoro-4-imidazol-1-ylphenyl)methylidene]hydroxylamine is a chemical compound with the molecular formula C10H8FN3O It is known for its unique structure, which includes a fluorine atom and an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-fluoro-4-imidazol-1-ylphenyl)methylidene]hydroxylamine typically involves the reaction of 3-fluoro-4-(1H-imidazol-1-yl)benzaldehyde with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-[(3-fluoro-4-imidazol-1-ylphenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom and imidazole ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oximes or nitriles, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
N-[(3-fluoro-4-imidazol-1-ylphenyl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s imidazole ring makes it a potential candidate for studying enzyme interactions and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-[(3-fluoro-4-imidazol-1-ylphenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity or modulating their function. The fluorine atom may enhance the compound’s binding affinity and stability, contributing to its overall biological activity.
相似化合物的比较
Similar Compounds
3-fluoro-4-(1H-imidazol-1-yl)benzaldehyde: A precursor in the synthesis of N-[(3-fluoro-4-imidazol-1-ylphenyl)methylidene]hydroxylamine.
Imidazole derivatives: Compounds with similar imidazole rings, used in various applications including pharmaceuticals and agrochemicals.
Uniqueness
This compound is unique due to its combination of a fluorine atom and an imidazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in scientific research and industrial applications.
属性
IUPAC Name |
N-[(3-fluoro-4-imidazol-1-ylphenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c11-9-5-8(6-13-15)1-2-10(9)14-4-3-12-7-14/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGDSWUOSFKTKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NO)F)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;dihydrochloride](/img/structure/B11819880.png)

![N-[1-(3-methoxy-4-phenylmethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11819885.png)

![(E)-N-{[4-(difluoromethoxy)-2-fluorophenyl]methylidene}hydroxylamine](/img/structure/B11819892.png)

![N-[3-(5-aminonaphthalen-1-yl)propyl]-N-tert-butylcarbamate](/img/structure/B11819902.png)
![ethyl (4aR,9bR)-6-bromo-5-[2-(methylamino)-2-oxoethyl]-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B11819908.png)
![N-(2-Amino-4-chlorophenyl)-3-[(4-methylpentan-2-YL)oxy]propanamide](/img/structure/B11819915.png)
